Product packaging for 5-Azidonaphthoic acid(Cat. No.:CAS No. 93835-65-5)

5-Azidonaphthoic acid

Cat. No.: B1228031
CAS No.: 93835-65-5
M. Wt: 213.19 g/mol
InChI Key: WVVUHRCDPBZRGT-UHFFFAOYSA-N
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Description

Significance of Azido (B1232118) Functional Groups in Contemporary Chemical Research

The azido functional group (–N₃) has become indispensable in contemporary chemical research due to its unique combination of stability and reactivity. sigmaaldrich.com Organic azides are highly energetic molecules that possess remarkable chemical versatility, acting as electrophiles, nucleophiles, or radical acceptors. kit.edu This reactivity is largely attributed to the exceptional leaving group ability of molecular nitrogen (N₂). kit.edu

A primary application of azides is in "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. baseclick.euwikipedia.org The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring by joining an azide (B81097) with an alkyne. baseclick.euwikipedia.org This reaction is noted for its reliability and efficiency, even in complex aqueous environments, making it ideal for the specific labeling of biomolecules. baseclick.eu Azides can also participate in strain-promoted azide-alkyne cycloadditions (SPAAC) with strained alkynes like dibenzocyclooctine (DBCO), eliminating the need for a cytotoxic copper catalyst in biological systems. baseclick.eu

Beyond click chemistry, azides are crucial precursors for synthesizing primary amines through reactions like the Staudinger reduction using phosphines. kit.eduwikipedia.org This allows the azide group to function as a stable protecting group for amines, particularly in sensitive substrates. sigmaaldrich.com The azide group's utility extends to the synthesis of heterocycles, modification of biopolymers, and the development of antibody-drug conjugates (ADCs), where the stable linkage formed via click chemistry is a significant advantage. sigmaaldrich.combaseclick.eu In materials science, azides are used to create high-energy polymers with improved thermal stability and to cross-link polymeric structures through the formation of highly reactive nitrenes upon heating or irradiation. baseclick.eu Furthermore, the use of azides in cycloadditions contributes to green chemistry, as these reactions are atom-economical, often proceeding in water and producing no waste byproducts. baseclick.eu

Reaction / ApplicationDescriptionKey Features
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A "click" reaction where an azide and a terminal alkyne are joined to form a 1,4-disubstituted triazole, catalyzed by a copper(I) source. baseclick.euwikipedia.orgHigh yield, bioorthogonal, forms a stable triazole linkage. baseclick.eu
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) A copper-free click reaction between an azide and a strained cyclooctyne (B158145) (e.g., DBCO). baseclick.euIdeal for live-cell labeling as it avoids copper cytotoxicity. baseclick.eu
Staudinger Reduction / Ligation Reduction of an azide to a primary amine using a phosphine (B1218219) like triphenylphosphine. kit.eduwikipedia.orgA mild method for amine synthesis and bioconjugation. wikipedia.org
Bioconjugation The covalent linking of molecules, often biomolecules. Azides are used to attach labels, drugs, or other moieties. sigmaaldrich.combaseclick.euEnables the creation of complex structures like antibody-drug conjugates (ADCs). baseclick.eu
Materials Science Incorporation of azide groups into polymers allows for cross-linking or the creation of high-energy materials. baseclick.euCan improve thermal stability and create novel polymer architectures. baseclick.eu

Role of Naphthoic Acid Scaffolds in Molecular Design

Naphthoic acid and its derivatives serve as a fundamental scaffold in molecular design, particularly in medicinal chemistry and materials science. researchgate.net The rigid, bicyclic aromatic structure of the naphthalene (B1677914) core provides a well-defined framework for orienting functional groups in three-dimensional space, which is crucial for specific interactions with biological targets like enzymes and receptors. nih.govgoogle.com This has led to its extensive use as an intermediate in the synthesis of pharmaceuticals, dyes, and other useful organic compounds. researchgate.net

In drug discovery, the naphthalene skeleton is exploited to enhance properties such as lipophilicity, which can improve membrane permeability and affinity for target proteins. nih.gov For instance, derivatives of 2-naphthoic acid have been developed as potent and selective antagonists for the P2Y₁₄ receptor, a target for inflammatory diseases. researchgate.net Similarly, 1-hydroxy-2-naphthoic acid has been used as a scaffold to design anticancer agents whose mechanism of action is independent of the p53 tumor suppressor protein. nih.gov The naphthalene structure itself has been noted for its potential to intercalate with DNA, a property that can be harnessed for therapeutic effect. nih.gov

Furthermore, the naphthoic acid structure is a versatile starting point for creating libraries of compounds for high-throughput screening. google.com The carboxylic acid group can be readily converted into amides, esters, and other functional groups, while the naphthalene ring can be substituted at various positions to fine-tune the molecule's biological activity and physicochemical properties. nih.govmdpi.com For example, researchers have synthesized novel strigolactone receptor inhibitors for agricultural applications by creating derivatives of 5-bromo-1-naphthoic acid. mdpi.com

Field of ApplicationRole of Naphthoic Acid ScaffoldExample
Medicinal Chemistry Serves as a rigid template for designing receptor antagonists. researchgate.net2-Naphthoic acid derivatives as P2Y₁₄ receptor antagonists. researchgate.net
Anticancer Agents Used as a core structure to increase lipophilicity and target affinity. nih.gov1-Hydroxy-2-naphthoic acid used to synthesize N-substituted carboxanilides. nih.gov
Agrochemicals Provides a structural backbone for developing inhibitors of plant hormone receptors. mdpi.comPhenyl-substituted naphthoic acid ethyl esters as strigolactone inhibitors. mdpi.com
Organic Synthesis Acts as a key intermediate for producing dyes, photochemicals, and other complex organic molecules. researchgate.netUsed as a precursor for various substituted naphthalene compounds. researchgate.net

Conceptual Framework: 5-Azidonaphthoic Acid as a Versatile Synthetic Intermediate and Molecular Probe Precursor

This compound represents a powerful bifunctional molecule that combines the distinct chemical utilities of both the azido group and the naphthoic acid scaffold. This unique combination makes it a highly versatile synthetic intermediate and an ideal precursor for the design of sophisticated molecular probes. nih.gov

As a synthetic intermediate, this compound offers two orthogonal points for chemical modification. The carboxylic acid group on the naphthalene ring can undergo standard reactions, such as conversion to an acyl chloride or an activated ester, allowing it to be coupled with amines or alcohols to form amides or esters, respectively. nih.gov Simultaneously, the azido group at the 5-position provides a specific handle for bioorthogonal "click" chemistry. baseclick.euwikipedia.org This dual reactivity allows for the stepwise construction of complex molecules where the naphthoic acid core acts as a rigid linker between two different molecular entities.

This structure is particularly well-suited for creating molecular probes, which are molecules designed to detect and study specific biological targets. nih.gov The naphthoic acid portion can be part of a ligand designed to bind to a specific protein. researchgate.net The azido group can then be used to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag, via a click reaction. This strategy allows for the creation of high-affinity fluorescent ligands or affinity-based probes for target identification and imaging. The inherent fluorescence of the naphthalene ring system itself can also be modulated or utilized in the design of such probes. By providing both a recognition element (the scaffold) and a conjugation handle (the azide), this compound serves as a valuable building block at the interface of chemistry, biology, and materials science. kit.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7N3O2 B1228031 5-Azidonaphthoic acid CAS No. 93835-65-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93835-65-5

Molecular Formula

C11H7N3O2

Molecular Weight

213.19 g/mol

IUPAC Name

5-azidonaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H7N3O2/c12-14-13-10-6-2-3-7-8(10)4-1-5-9(7)11(15)16/h1-6H,(H,15,16)

InChI Key

WVVUHRCDPBZRGT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC=C2N=[N+]=[N-])C(=C1)C(=O)O

Canonical SMILES

C1=CC2=C(C=CC=C2N=[N+]=[N-])C(=C1)C(=O)O

Other CAS No.

93835-65-5

Synonyms

5-azidonaphthoic acid
5-AZNA

Origin of Product

United States

Synthetic Methodologies for 5 Azidonaphthoic Acid and Its Derivatives

Strategic Approaches to the Naphthoic Acid Core Functionalization

The functionalization of the naphthoic acid core is the foundational step in the synthesis of 5-azidonaphthoic acid. The primary goal is to introduce a functional group at the 5-position that can be readily converted to an azide (B81097). A common and effective strategy involves the use of 5-aminonaphthoic acid as the starting material. This approach is advantageous as the amino group can be transformed into a diazonium salt, which is an excellent precursor for the introduction of the azido (B1232118) moiety.

Late-stage functionalization (LSF) has also emerged as a powerful strategy, allowing for the direct and selective amination of C-H bonds on the aromatic ring. nih.gov This can streamline the synthesis by avoiding the need for a de novo synthesis of each desired analogue. nih.gov For instance, iridium-catalyzed C-H activation can be employed to introduce an amino group at a specific position on the naphthoic acid skeleton. nih.gov

Another approach involves the functionalization of the naphthoic acid core through reactions like the Suzuki and click cycloaddition reactions, which can be applied sequentially to a benzoic ester moiety. semanticscholar.org This allows for a versatile and late-stage diversification strategy, introducing a wide range of functional groups. semanticscholar.org

Introduction of the Azido Moiety: Diazotization and Nucleophilic Azidation Pathways

The introduction of the azido group onto the naphthoic acid core is a pivotal step. Two primary pathways are commonly employed: diazotization followed by azidation, and direct nucleophilic azidation.

Diazotization: This is a well-established method that begins with the diazotization of a primary aromatic amine, such as 5-aminonaphthoic acid. iitk.ac.inorganic-chemistry.org The reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). iitk.ac.in This process converts the amino group into a diazonium salt. iitk.ac.in The resulting diazonium salt is a highly reactive intermediate that can then be treated with an azide source, such as sodium azide (NaN₃), to yield the desired this compound. organic-chemistry.org The conditions for this reaction, including temperature and pH, must be carefully controlled to ensure the stability of the diazonium salt and to maximize the yield of the azido product. iitk.ac.in

Nucleophilic Azidation: In some cases, it may be possible to introduce the azide group through a direct nucleophilic substitution reaction. nih.gov This would typically involve a naphthoic acid derivative with a good leaving group at the 5-position. The azide ion (N₃⁻) acts as a potent nucleophile, displacing the leaving group to form the carbon-nitrogen bond of the azide. masterorganicchemistry.com This method can be advantageous as it may offer a more direct route to the target compound, avoiding the sometimes sensitive diazonium salt intermediate. organic-chemistry.org

Protecting Group Chemistry in the Synthesis of this compound Precursors

In the multi-step synthesis of this compound and its derivatives, protecting groups play a crucial role in ensuring chemoselectivity. wikipedia.org Protecting groups are temporarily attached to a functional group to prevent it from reacting during a subsequent chemical transformation. organic-chemistry.org This is particularly important when dealing with molecules that have multiple reactive sites.

For instance, if the synthesis starts with a precursor that contains other functional groups in addition to the one being modified, these other groups may need to be protected. Common protecting groups for carboxylic acids include methyl esters and benzyl (B1604629) esters, which can be removed by acid or base, or by hydrogenolysis, respectively. libretexts.org For amino groups, carbamates are often used as protecting groups, which can be removed under acidic conditions. organic-chemistry.org

The choice of protecting group is critical and must be carefully considered based on its stability under the reaction conditions and the ease of its removal once the desired transformation is complete. pressbooks.pub An orthogonal protecting group strategy, where different protecting groups can be removed under different conditions, is often employed in complex syntheses. organic-chemistry.org

Derivatization Strategies for this compound: Esters, Amides, and Conjugates

Once this compound has been synthesized, it can be further derivatized to create a variety of useful compounds, including esters, amides, and conjugates. thermofisher.com These derivatives often have tailored properties for specific applications.

Esters and Amides: The carboxylic acid group of this compound can be readily converted into esters and amides through standard coupling reactions. researchgate.netresearchgate.net For example, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amide formation can be accomplished by activating the carboxylic acid, for instance, by converting it to an acid chloride or by using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC), followed by reaction with an amine. thermofisher.com

Conjugates: this compound is frequently used to create photoaffinity labels by conjugating it to other molecules, such as nucleotides or peptides. nih.govresearchgate.net This is often achieved by activating the carboxylic acid and then reacting it with a suitable functional group on the target molecule, such as an amine or a hydroxyl group. thermofisher.com The resulting conjugate contains the photoreactive azido group, which can be activated by UV light to form a covalent bond with a nearby molecule, allowing for the study of molecular interactions. nih.gov

Advanced Synthetic Considerations: Yield Optimization and Purity Challenges

The synthesis of this compound and its derivatives can present challenges related to yield and purity. azom.com Maximizing the yield and ensuring the high purity of the final product are critical for its intended applications. azom.com

Yield Optimization: Optimizing the yield often involves a careful study of the reaction conditions, including temperature, reaction time, and the stoichiometry of the reagents. azom.com In the diazotization reaction, for example, controlling the temperature is crucial to prevent the decomposition of the diazonium salt. iitk.ac.in The choice of solvent can also have a significant impact on the reaction outcome.

Purity Challenges: Impurities can arise from side reactions or incomplete reactions at various stages of the synthesis. azom.com For example, in the diazotization-azidation sequence, side products can be formed if the diazonium salt reacts with other nucleophiles present in the reaction mixture. Purification of the final product is often achieved through techniques such as recrystallization or column chromatography. Rigorous analytical methods, such as NMR spectroscopy and mass spectrometry, are essential to confirm the identity and purity of the synthesized compounds. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 5 Azidonaphthoic Acid

Thermal and Acid-Catalyzed Transformations of the Azido (B1232118) Group

The decomposition of aryl azides, including 5-azidonaphthoic acid, can be initiated by heat (thermolysis) or in the presence of acid. This process involves the extrusion of a molecule of nitrogen (N₂) and the generation of a key reactive intermediate. In the absence of other reagents, the thermal decomposition of aromatic carboxylic acids can lead to decarboxylation. osti.govsibran.ru However, the primary transformation for an aryl azide (B81097) is the loss of nitrogen to form a nitrene.

Generation and Reactivity of Transient Nitrene Intermediates

Upon thermolysis, this compound is expected to undergo cleavage of the N-N₂ bond to yield molecular nitrogen and a highly reactive 5-carboxynaphthylnitrene intermediate. sciencemadness.org Nitrenes are electron-deficient species containing a neutral, monovalent nitrogen atom and are analogous to carbenes in their reactivity. d-nb.info This intermediate is typically formed in the singlet state, a species that is involved in many of the subsequent intramolecular reactions. worktribe.com The singlet nitrene can intersystem cross to the more stable triplet ground state, which has a different reactivity profile, often favoring hydrogen abstraction or dimerization to form azo compounds. worktribe.comresearchgate.netacs.org The reactivity of the nitrene is complex and can be influenced by the solvent and the presence of other reactants. worktribe.com

Intramolecular Rearrangements and Cyclization Pathways

The generated singlet nitrene is a prime candidate for intramolecular reactions due to its high reactivity and proximity to the naphthalene (B1677914) ring system and the carboxylic acid group. One of the most common reactions for aryl nitrenes is ring expansion. acs.org In this pathway, the nitrene can add to the aromatic system to form a transient azirine intermediate. sciencemadness.orgworktribe.com This strained three-membered ring can then rearrange to form a seven-membered cumulene, known as a ketenimine, which is susceptible to attack by nucleophiles. nih.gov

Another significant possibility is an intramolecular cyclization involving the ortho-positioned carboxylic acid group. While the carboxylic acid is not directly ortho to the azide in the 5-position, the generated nitrene could potentially interact with the carboxyl group, although this is less direct than in ortho-azidobenzoic acids. More likely are cyclizations involving the aromatic ring system itself. Depending on the position of the nitrene insertion, various fused heterocyclic structures could be formed. The table below outlines some potential, mechanistically plausible products arising from the intramolecular reactions of the 5-carboxynaphthylnitrene intermediate.

Starting IntermediateReaction PathwayPotential Product(s)
5-CarboxynaphthylnitreneRing ExpansionAzepine derivatives (after nucleophilic trapping)
5-CarboxynaphthylnitreneIntramolecular C-H InsertionFused N-heterocyclic lactams
5-CarboxynaphthylnitreneDimerization (from triplet state)Azo-naphthalene dicarboxylic acid

Photochemical Behavior of this compound

Photochemistry offers an alternative method to generate the reactive nitrene intermediate from this compound, often under milder conditions than thermolysis. The process is initiated by the absorption of ultraviolet (UV) light.

Photo-induced Decomposition and Nitrene Formation

When exposed to UV light, typically in the range of 250-350 nm, the aryl azide group of this compound absorbs a photon, which promotes it to an electronically excited state. thermofisher.com This excited state rapidly undergoes decomposition, extruding a molecule of nitrogen gas and forming the highly reactive singlet 5-carboxynaphthylnitrene. sciencemadness.orgworktribe.com This photogeneration process is the foundation of the use of aryl azides in applications like photoaffinity labeling. acs.org The initially formed singlet nitrene is short-lived and can either react quickly or undergo intersystem crossing to the more stable triplet nitrene, which has a longer lifetime and different reactivity patterns. researchgate.netacs.org

Wavelength-Dependent Photoreactivity and Excited State Dynamics

The outcome of the photochemical reaction can be dependent on the wavelength of light used for irradiation. acs.orgacs.org The absorption spectrum of an aryl azide typically has multiple absorption bands. Excitation into different electronic states (e.g., S₁, S₂) can lead to different reaction efficiencies or even different reaction pathways. For some aryl azides, excitation to a higher energy excited state may be necessary for efficient nitrene formation, while excitation to the lowest excited state might lead to non-productive decay back to the ground state. researchgate.net This wavelength-dependent behavior is critical for controlling the photochemical reaction and maximizing the yield of the desired products. acs.org For instance, simple phenyl azides often require short-wavelength UV light (e.g., 254 nm) for efficient activation, whereas substituted azides may be activated with less-damaging long-wave UV light (e.g., >300 nm). thermofisher.com

Excitation ConditionPlausible OutcomeRationale
High-Energy UV (e.g., ~254 nm)Efficient Nitrene FormationExcitation to a higher electronic state (Sn) that efficiently crosses to a dissociative potential energy surface.
Low-Energy UV (e.g., >350 nm)Lower/No Nitrene FormationExcitation to the lowest singlet state (S₁) which may preferentially return to the ground state via non-radiative decay or fluorescence, without decomposing.
Sensitized IrradiationTriplet Nitrene FormationEnergy transfer from an excited sensitizer (B1316253) molecule can directly populate the triplet state of the azide, leading to the triplet nitrene upon decomposition. sciencemadness.org

Reactivity of Photogenerated Species with External Substrates

The highly reactive nitrene generated from the photolysis of this compound can react with a wide variety of external substrates. The singlet nitrene can undergo insertion reactions into C-H and N-H bonds of solvent or other molecules present in the reaction mixture. d-nb.infothermofisher.com It can also react with double bonds to form aziridines. d-nb.info In the presence of primary or secondary amines, the dominant reaction pathway can be the formation of azepine derivatives via the ring-expanded ketenimine intermediate. acs.orgresearchgate.net

Furthermore, in aqueous or alcoholic solutions, the singlet nitrene can be rapidly protonated to generate a nitrenium ion. scholaris.ca This nitrenium ion is an electrophilic species that can be attacked by nucleophiles, such as water or anions present in the solution, to form the final products. scholaris.ca The triplet nitrene, being more radical-like in nature, tends to abstract hydrogen atoms from the solvent or other substrates, leading to the formation of the corresponding amine (5-aminonaphthoic acid) and a radical derived from the substrate. worktribe.com

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group of this compound provides a versatile handle for a variety of chemical transformations, most notably for conjugation to other molecules.

The formation of stable amide and ester linkages is a cornerstone of bioconjugation, allowing for the attachment of this compound to proteins, peptides, and other biomolecules. peptide.com

Amide Bond Formation:

Direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to an acid-base reaction that forms a non-reactive carboxylate salt. thermofisher.com Therefore, the carboxylic acid of this compound must first be "activated". This is commonly achieved using carbodiimide (B86325) coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. nih.gov This intermediate can then be attacked by a primary amine to form the desired amide bond. nih.gov

To improve the efficiency and stability of the active intermediate, especially in aqueous solutions, EDC is often used in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. nih.gov These additives react with the O-acylisourea to form a more stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines to yield the final amide conjugate. nih.gov Other additives like 1-hydroxybenzotriazole (B26582) (HOBt) can also be employed to facilitate the coupling, particularly in peptide synthesis. luxembourg-bio.comthermofisher.comcommonorganicchemistry.comillinois.edu A variety of coupling reagents and protocols have been developed over the years to optimize amide bond formation. commonorganicchemistry.com

Ester Bond Formation:

Similar to amide formation, esterification of the carboxylic acid group of this compound allows for its conjugation to molecules containing hydroxyl groups. The classic Fischer esterification, which involves reacting a carboxylic acid with an alcohol under acidic conditions, is a fundamental method for ester synthesis. nih.gov However, for bioconjugation applications requiring milder conditions, alternative methods are often preferred.

One such method involves the use of diazo compounds. researchgate.net Certain stabilized diazo compounds have been shown to efficiently convert carboxylic acids to esters in aqueous environments, a property that is highly advantageous for modifying proteins and other biomolecules. researchgate.net This approach offers a pathway to introduce the 5-azidonaphthyl moiety onto biological targets through an ester linkage under biocompatible conditions. researchgate.net

Below is an interactive table summarizing common coupling agents used for amide and ester bond formation with carboxylic acids like this compound.

Bond Type Reagent(s) Intermediate Key Features
AmideEDCO-acylisoureaWater-soluble carbodiimide, forms a highly reactive but unstable intermediate. nih.gov
AmideEDC/NHS or Sulfo-NHSNHS esterForms a more stable active ester, improving efficiency and reducing hydrolysis. nih.gov
AmideEDC/HOBtHOBt esterCommonly used in peptide synthesis to improve coupling efficiency and reduce side reactions. luxembourg-bio.comcommonorganicchemistry.com
EsterAcid Catalyst (e.g., H₂SO₄) + AlcoholN/AClassic Fischer esterification; often requires harsh conditions. nih.gov
EsterDiazo CompoundsDiazonium-carboxylate saltCan proceed in aqueous environments under mild conditions, suitable for bioconjugation. researchgate.net

Beyond bioconjugation, the carboxylic acid functionality of this compound is a key functional group for the synthesis of more complex molecular architectures. peptide.comnih.govresearchgate.net The ability to form robust covalent bonds makes it a valuable building block in organic synthesis.

Activation of the carboxylic acid is the first step in most coupling reactions. A common strategy is the conversion of the carboxylic acid to a more reactive acyl chloride by treatment with reagents such as thionyl chloride or oxalyl chloride. The resulting acyl chloride is highly electrophilic and readily reacts with a wide range of nucleophiles, including amines, alcohols, and organometallic reagents, to form amides, esters, and ketones, respectively.

Modern synthetic chemistry offers a plethora of coupling reagents that facilitate amide bond formation under milder and more specific conditions than traditional methods. Reagents like propylphosphonic anhydride (B1165640) (T3P®) and various boron-based catalysts have been developed for the efficient and direct amidation of carboxylic acids. commonorganicchemistry.com These methods often exhibit high functional group tolerance, allowing for the assembly of complex molecules without the need for extensive use of protecting groups. nih.gov The choice of coupling strategy depends on the specific substrates and the desired complexity of the final molecule. nih.govresearchgate.net

The following table outlines different approaches for activating and coupling the carboxylic acid of this compound for complex molecule synthesis.

Activation Method Reagent(s) Reactive Intermediate Application
Acid Chloride FormationThionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)Acyl chlorideGeneral synthesis of amides, esters, and ketones.
Carbodiimide CouplingEDC, DCCO-acylisoureaAmide and ester synthesis under milder conditions. nih.gov
Phosphonium-based CouplingPyBOP, BOPAcylphosphonium saltPeptide synthesis and formation of challenging amide bonds.
Phosphonic Anhydride CouplingT3P®Mixed anhydrideDirect amidation with high efficiency. commonorganicchemistry.com
Boron-based CatalysisBoronic acidsAcylborate (presumed)Catalytic direct amidation under mild conditions. commonorganicchemistry.com

Applications of 5 Azidonaphthoic Acid in Chemical Biology and Material Science

Photoaffinity Labeling (PAL) Utilizing 5-Azidonaphthoic Acid Derivatives

Photoaffinity labeling (PAL) is a powerful technique used to identify and study molecular interactions in complex biological systems. It involves a "bait" molecule, which contains a photoreactive group, that binds to its target "prey" molecule. Upon photoactivation, a covalent bond is formed, allowing for the identification of the interacting partner. Aryl azides, including derivatives of this compound, are frequently employed as photoreactive moieties in PAL probes due to their relative stability in the dark and high reactivity upon light exposure. mdpi.com

A typical photoaffinity probe consists of three key components: a ligand for specific target binding, a photoreactive group for covalent cross-linking, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and isolation. mdpi.com

The central principle of PAL using aryl azides like this compound lies in the light-induced generation of a highly reactive nitrene intermediate. rsc.org When an aryl azide (B81097) is exposed to UV light, it undergoes photolysis, releasing nitrogen gas and forming a singlet nitrene. This singlet nitrene is a highly reactive species that can undergo several reactions:

C-H and N-H Insertion: It can directly insert into carbon-hydrogen and nitrogen-hydrogen bonds of nearby molecules, forming a stable covalent linkage. nih.gov

Intersystem Crossing: The singlet nitrene can convert to a more stable triplet nitrene. mdpi.com The triplet state also participates in insertion reactions.

Ring Expansion: The nitrene can rearrange to form highly electrophilic and relatively long-lived intermediates like dehydroazepines or benzazirines. These intermediates can then be attacked by nucleophilic residues on the target protein, such as lysine (B10760008) or cysteine. nih.govresearchgate.net

This formation of a covalent bond permanently links the probe to its interacting partner, enabling subsequent identification and characterization. researchgate.net

Photoreactive GroupActivation WavelengthReactive IntermediateKey Reactions
Aryl Azide~300 nmNitreneC-H/N-H insertion, Nucleophilic attack on ring-expanded intermediates
Benzophenone350–365 nmDiradicalHydrogen abstraction followed by radical recombination
Diazirine350–380 nmCarbeneC-H, O-H, X-H insertion

The design of a successful this compound-based PAL probe requires careful consideration of its three main components to ensure efficient and specific labeling. The synthesis typically involves coupling the this compound moiety to a ligand of interest and a reporter tag.

A general synthetic strategy involves:

Ligand Modification: Introduction of a reactive handle (e.g., an amine or alcohol) onto the target-binding ligand, if not already present.

Activation of this compound: The carboxylic acid group of this compound is often activated, for example, by converting it to an N-hydroxysuccinimide (NHS) ester.

Coupling: The activated this compound is then reacted with the modified ligand to form a stable amide bond.

Reporter Tag Conjugation: A reporter tag, such as biotin, is attached to the probe, often through a linker, to facilitate subsequent detection and purification of the labeled target. nih.gov

The choice of linker is crucial as it can influence the probe's solubility, cell permeability, and the efficiency of the cross-linking reaction.

This compound-based PAL probes have proven to be valuable tools for mapping ligand-receptor interactions and for broader proteomics studies. By attaching a specific ligand to the this compound core, researchers can identify the direct binding partners of that ligand within a complex biological sample, such as a cell lysate or even in living cells. nih.gov

The general workflow for such an experiment is as follows:

Incubation: The PAL probe is incubated with the biological sample, allowing the ligand part of the probe to bind to its specific receptor or target protein.

Photoactivation: The sample is irradiated with UV light to generate the reactive nitrene, which then covalently cross-links the probe to the target.

Enrichment and Identification: The covalently labeled protein-probe complex is then enriched, often using the reporter tag (e.g., streptavidin beads for a biotin tag).

Analysis: The enriched proteins are then identified using techniques like mass spectrometry, providing a detailed map of the ligand's interactions.

This approach has been successfully used to identify the binding sites of drugs, hormones, and other bioactive molecules on their respective receptors. nih.gov

While PAL is a powerful technique, it is not without its limitations. One major challenge is nonspecific labeling , where the highly reactive nitrene cross-links to abundant or "sticky" proteins that are not true interaction partners. nih.gov To address this, control experiments, such as competition assays with an excess of the unlabeled ligand, are essential to distinguish specific from nonspecific binding. nih.gov

Another limitation of traditional aryl azides is the requirement for short-wavelength UV light for activation, which can cause damage to biological samples. nih.gov Recent advancements have focused on developing aryl azides that can be activated by longer wavelength or even visible light, minimizing photodamage. rsc.org Furthermore, the relatively long lifetime of the nitrene and its rearranged intermediates can lead to a larger labeling radius, potentially cross-linking to molecules in close proximity but not in direct contact. nih.govrsc.org Perfluoroaryl azides have been developed to have a smaller labeling radius and increased reactivity. rsc.org

Despite these challenges, ongoing methodological advancements continue to improve the specificity and applicability of PAL in chemical biology.

Bioorthogonal Click Chemistry Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govcas.org The azide group of this compound makes it a suitable participant in one of the most prominent bioorthogonal reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The CuAAC reaction is a highly efficient and specific "click" reaction that forms a stable triazole linkage between an azide and a terminal alkyne, catalyzed by copper(I) ions. organic-chemistry.org This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for biological applications. organic-chemistry.org

This compound can be incorporated into various molecules, which can then be conjugated to alkyne-containing partners via CuAAC. For example, a protein or other biomolecule can be metabolically or chemically labeled with an alkyne group. Subsequent reaction with a this compound-containing probe in the presence of a copper(I) catalyst will result in the covalent attachment of the naphthoic acid moiety to the target biomolecule.

This strategy can be used for a variety of applications, including:

Fluorescent Labeling: If the this compound is part of a fluorescent probe, CuAAC can be used to attach the fluorophore to a specific biomolecule for imaging studies.

Drug Delivery: A drug molecule can be linked to a targeting moiety via a triazole linkage formed by CuAAC.

Bioconjugation: This reaction is widely used to link different biomolecules together, for example, to create antibody-drug conjugates or to attach proteins to surfaces.

ReactionReactantsProductKey Features
CuAACAzide, Terminal Alkyne1,4-disubstituted 1,2,3-triazoleHigh efficiency, Mild conditions, Bioorthogonal

The combination of the photoreactive properties of the azide in PAL and its ability to participate in bioorthogonal click chemistry makes this compound a versatile chemical tool for exploring complex biological systems.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound Derivatives

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. magtech.com.cnpitt.edu The reaction's driving force stems from the high ring strain of cyclooctyne (B158145) derivatives, which readily undergo a [3+2] cycloaddition with azides to form a stable triazole linkage. magtech.com.cn Derivatives of this compound can serve as versatile azide-bearing components in SPAAC reactions. The carboxylic acid group allows for its conjugation to various biomolecules, such as proteins or peptides, through standard amide bond formation, thereby introducing an azide handle for subsequent bioorthogonal modification.

The reactivity in SPAAC is highly dependent on the structure of the cyclooctyne. The design of cyclooctynes is key to achieving rapid reaction kinetics. magtech.com.cn For instance, dibenzocyclooctynes have been developed and evaluated for their reactivity with azides. magtech.com.cn While some cyclooctynes can form triazoles within hours, others, such as dinaphthylcyclooctynes, have shown lower reactivity, requiring days for the reaction to proceed. magtech.com.cn The choice of both the azide, such as a this compound derivative, and the specific strained alkyne is therefore critical in designing efficient SPAAC ligation strategies. Secondary interactions within the reactants, such as the formation of a boronate ester in reactions involving 2-(azidophenyl)boronic acid, can accelerate the cycloaddition rate and control regioselectivity. rsc.org

Below is a table comparing the general characteristics of different cycloalkynes used in SPAAC reactions, which would be relevant when choosing a reaction partner for a this compound derivative.

Cycloalkyne TypeRelative StabilityReactivity in SPAACKey Features
Cyclooctynes LowerHighHigh ring strain drives the reaction. magtech.com.cn
Cyclononynes HigherModerateMore stable than cyclooctynes, with competitive reaction rates. magtech.com.cn
Dibenzocyclooctynes VariableGenerally HighAromatic ring fusion can modulate strain and reactivity. magtech.com.cnnih.gov
Difluorinated Cyclooctynes (DIFO) HighVery HighFluorine substitution enhances reactivity.

Staudinger Ligation in Bioorthogonal Labeling Strategies

The Staudinger ligation is a classic bioorthogonal reaction that forms a stable amide bond from the reaction of an azide with a triarylphosphine. nih.govresearchgate.net This reaction has been instrumental in the development of chemical biology, allowing for the specific labeling of biomolecules in living systems. researchgate.netmdpi.com The azide group, being small and biologically inert, can be introduced into biomolecules like glycans or proteins. nih.govnih.gov A this compound moiety could be incorporated into a biological target, after which a phosphine--equipped probe (e.g., carrying a fluorophore or a biotin tag) is introduced.

The mechanism of the Staudinger ligation involves the initial formation of an aza-ylide intermediate from the reaction of the azide and the phosphine (B1218219). nih.gov In the classic Staudinger reaction, this intermediate is hydrolyzed to a primary amine and a phosphine oxide. However, in the Staudinger ligation, the phosphine reagent is engineered with an electrophilic trap (typically an ester) that intercepts the aza-ylide, leading to an intramolecular reaction that results in a stable amide linkage. researchgate.net This process has been widely used for labeling cell surface glycans after metabolically incorporating azide-modified sugars. nih.gov

While highly specific, one of the limitations of the original Staudinger ligation is its relatively slow reaction kinetics compared to SPAAC. nih.gov Furthermore, the phosphine reagents can be susceptible to air oxidation. mdpi.com Despite these challenges, the Staudinger ligation remains a valuable tool for bioorthogonal labeling, particularly in applications where the specific chemistry of the amide bond formation is desired. mdpi.comnih.gov

Multi-modal Labeling and Imaging with this compound Probes

Multi-modal imaging combines the strengths of different imaging techniques, such as magnetic resonance imaging (MRI), positron emission tomography (PET), and fluorescence imaging, to provide a more comprehensive understanding of biological processes. nih.govnih.gov Probes designed for multi-modal imaging incorporate multiple imaging agents into a single molecular entity. The azide group of this compound provides a convenient chemical handle for constructing such complex probes.

Through its carboxylic acid function, this compound can be attached to a targeting ligand (e.g., a peptide or antibody). The azide group is then available for bioorthogonal conjugation with various imaging agents that have been modified with a suitable reaction partner, such as a strained alkyne. This modular approach allows for the assembly of probes with customized combinations of imaging modalities. For example, a targeting molecule functionalized with a this compound derivative could be reacted with an alkyne-modified chelator for a PET radionuclide and an alkyne-modified fluorescent dye, creating a tri-modal PET/fluorescence/targeted probe.

The development of such multi-modal probes is critical for advancing disease diagnosis and treatment by enabling more sensitive and accurate visualization of biological targets. nih.gov The use of bioorthogonal reactions, facilitated by reagents like this compound, is a powerful strategy for the synthesis of these sophisticated imaging agents. nih.gov

Integration into Advanced Materials and Surfaces

Surface Functionalization via Photochemical Crosslinking

Aryl azides, including this compound, are valuable reagents for the photochemical modification of material surfaces. nih.gov Upon exposure to UV light, the aryl azide releases nitrogen gas (N₂) to generate a highly reactive singlet nitrene intermediate. nih.gov This nitrene can then undergo a variety of reactions, including insertion into C-H and C=C bonds of a polymer surface, leading to the covalent attachment of the azido-containing molecule. nih.gov This method allows for the spatial control of surface functionalization, as the reaction only occurs in the irradiated areas.

This technique has been used to modify the surfaces of polymers such as polymethyl methacrylate (B99206) (PMMA) and cyclic olefin copolymer (COC). nih.gov For instance, the surface of PMMA can be rendered more hydrophilic by photochemically grafting a hydrophilic aryl azide. The change in surface properties can be quantified by measuring the water contact angle.

The table below shows representative data on how surface modification with an aryl azide can alter the hydrophilicity of a polymer surface, as indicated by changes in the water contact angle.

Polymer SurfaceTreatmentIrradiation TimeResulting Water Contact Angle (°)
PMMA NoneN/A69 ± 2
PMMA Aryl Azide 1 (5% w/v in water)2 h37 ± 3
COC NoneN/A91 ± 1
COC Aryl Azide 1 (5% w/v in water)2 h40 ± 2

Data adapted from a study on perfluorinated aryl azides, illustrating the principle of photochemical surface modification. nih.gov

Polymer Modification and Fabrication of Photoresponsive Assemblies

The photochemical reactivity of aryl azides like this compound can also be exploited for the modification of bulk polymer properties and the fabrication of photoresponsive materials. When a polymer is blended with a molecule containing two or more azide groups, UV irradiation can lead to the formation of multiple nitrene intermediates, which can then crosslink the polymer chains, altering the material's mechanical and thermal properties.

Furthermore, benzoyl azides have been used in photochemical ligation processes. researchgate.net Photochemically generated isocyanates from benzoyl azides can react with hydroxyl groups on a polymer in the presence of a base to form urethane (B1682113) linkages. This provides a method for polymer chain-end functionalization and the creation of crosslinked networks under ambient conditions. researchgate.net

Computational and Theoretical Investigations of 5 Azidonaphthoic Acid

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic structure and bonding characteristics of 5-azidonaphthoic acid. simonsfoundation.orgscispace.com DFT methods, such as B3LYP with a suitable basis set like 6-311++G(2d,p), are frequently used to perform geometry optimization and calculate various electronic properties. vjst.vn

A key aspect of the electronic structure is the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. vjst.vn For this compound, the MEP surface would likely reveal regions of high electron density around the carboxylic acid group's oxygen atoms and the azide (B81097) group's terminal nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, the naphthalene (B1677914) ring's hydrogen atoms would exhibit lower electron density.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. vjst.vn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. Natural Bond Orbital (NBO) analysis can further dissect the intramolecular and intermolecular bonding, quantifying charge transfer interactions and bond strengths. vjst.vnnih.gov

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

PropertyValueMethod
HOMO Energy-6.5 eVDFT/B3LYP/6-311++G(d,p)
LUMO Energy-1.8 eVDFT/B3LYP/6-311++G(d,p)
HOMO-LUMO Gap4.7 eVDFT/B3LYP/6-311++G(d,p)
Dipole Moment3.2 DDFT/B3LYP/6-311++G(d,p)

Modeling of Reaction Mechanisms and Transition State Geometries (Thermal and Photochemical)

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. mdpi.com This is particularly valuable for understanding the thermal and photochemical decomposition of this compound, which are key to its applications.

Thermal Decomposition: The thermal decomposition of aryl azides typically proceeds through the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate. nih.govmdpi.com For this compound, computational studies could model this process, calculating the activation energy and the geometry of the transition state. researchgate.net DFT calculations can be employed to locate the transition state structure for N₂ elimination. researchgate.netresearchgate.netyoutube.com The influence of solvents on the reaction barrier can also be investigated using continuum models like the Polarizable Continuum Model (PCM). nih.gov Bimolecular reactions, which may be significant in the condensed phase, can also be modeled to provide a more complete picture of the thermolysis process. nih.gov

Photochemical Decomposition: Photochemical reactions often proceed through different pathways than their thermal counterparts. mdpi.commdpi.com Upon photoexcitation, this compound could undergo nitrogen elimination from an excited singlet or triplet state. researchgate.net Computational methods like Time-Dependent DFT (TD-DFT) can be used to study the excited states and identify potential reaction pathways. mdpi.com The search for conical intersections between different potential energy surfaces is crucial for understanding the rapid, non-radiative decay processes that can lead to product formation.

Table 2: Calculated Activation Energies for the Decomposition of this compound (Hypothetical Data)

ReactionPhaseActivation Energy (kcal/mol)Computational Method
Thermal N₂ EliminationGas25.8G3/DFT B3LYP
Thermal N₂ EliminationWater (PCM)23.5G3/DFT B3LYP
Photochemical N₂ Elimination (Singlet)Gas15.2TD-DFT/CASSCF

Prediction of Spectroscopic Signatures for Mechanistic Elucidation

Computational methods can predict various spectroscopic properties, which are invaluable for identifying transient intermediates and elucidating reaction mechanisms. uzh.ch

Vibrational Spectroscopy: The characteristic vibrational frequencies of this compound and its decomposition products, such as the corresponding nitrene, can be calculated using DFT. vjst.vn The azide group has a strong, characteristic asymmetric stretching frequency, typically around 2100-2150 cm⁻¹. The disappearance of this band and the appearance of new bands corresponding to the nitrene intermediate in time-resolved IR spectra would provide direct evidence for the reaction mechanism.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be calculated to aid in structural characterization. faccts.deorganicchemistrydata.org While less common for highly reactive intermediates, predicted NMR spectra can be useful for identifying more stable products. nih.gov The chemical shifts of the carbon and hydrogen atoms on the naphthalene ring would be sensitive to the electronic changes occurring upon conversion of the azide to a nitrene.

Electronic Spectroscopy: TD-DFT calculations can predict the UV-Visible absorption spectra of this compound and its intermediates. vjst.vn This is particularly important for understanding the photochemical processes, as it indicates the wavelengths of light the molecule will absorb to initiate a reaction.

Table 3: Predicted Spectroscopic Data for this compound and its Nitrene Intermediate (Hypothetical Data)

SpeciesSpectroscopic FeaturePredicted Value
This compoundAzide Asymmetric Stretch (IR)2135 cm⁻¹
This compound¹³C NMR (C5-N₃)142 ppm
5-Nitrenonaphthoic AcidUV-Vis Absorption Maximum450 nm

Molecular Dynamics Simulations for Ligand-Target Interactions (for probe applications)

When this compound is used as a photoaffinity labeling probe, understanding its interaction with a biological target is crucial. Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of the ligand-protein complex. mdpi.comnih.gov

Starting with a docked pose of this compound in the binding site of a target protein, obtained from molecular docking software like GOLD or AutoDock, an MD simulation can be performed. cam.ac.ukscispace.com These simulations, often run for nanoseconds to microseconds, track the movements of all atoms in the system, providing insights into the stability of the binding pose, the key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and the conformational changes in both the ligand and the protein upon binding. plos.orgajchem-a.combioinformation.net

The results of MD simulations can be analyzed to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which can help in ranking potential binding poses and understanding the contributions of different energy terms to the binding affinity. nih.gov This information is critical for designing more effective and specific photoaffinity probes. mdpi.complos.orgnih.gov

Table 4: Molecular Dynamics Simulation Parameters for this compound with a Target Protein (Hypothetical)

ParameterValue/Setting
Simulation SoftwareGROMACS
Force FieldCHARMM36
Water ModelTIP3P
Simulation Time200 ns
Temperature300 K
Pressure1 atm

Future Perspectives and Emerging Research Avenues

Development of Novel Bioconjugation Strategies with 5-Azidonaphthoic Acid

The azide (B81097) functional group is a cornerstone of "click chemistry," a class of reactions known for their high efficiency and specificity. This inherent reactivity is the basis for potential new bioconjugation strategies. Future research could focus on leveraging the naphthyl azide for creating specific, covalent linkages to biological molecules.

One historical application involved the synthesis of a photoreactive analog of Adenosine Diphosphate (ADP), namely 3'-O-[5-azidonaphthoyl]-ADP. nih.gov This compound was designed to act as a photolabel for the high-affinity nucleotide-binding sites of F1-ATPase. nih.gov In this context, the this compound was coupled to ADP, and upon photoactivation, the azide group would form a covalent bond with the target protein, effectively "labeling" the binding site. nih.gov

Future strategies could expand on this by:

Targeting different biomolecules: The carboxylic acid group on this compound can be activated to react with primary amines, such as those on lysine (B10760008) residues in proteins or on modified oligonucleotides.

Dual-functional linkers: The rigid naphthyl group could serve as a spacer, while the azide provides a photo-activatable conjugation point. This could be used to develop novel cross-linkers for studying protein-protein or protein-nucleic acid interactions.

Exploration of Advanced Photo-responsive Systems

The azide group in this compound is inherently photo-responsive. Upon irradiation with UV light, it can form a highly reactive nitrene intermediate, which can then insert into various C-H or N-H bonds. This property was utilized in the photolabeling of F1-ATPase. nih.gov

Advanced photo-responsive systems could build on this principle:

Light-activated drug delivery: A therapeutic molecule could be tethered to a carrier via a linker derived from this compound. Irradiation at a specific site could then cleave the linker or attach the carrier to a target cell, releasing the drug locally.

Photo-switchable surfaces: Immobilizing this compound derivatives onto a surface could allow for the light-mediated attachment of cells or other biomolecules, creating patterns for tissue engineering or biosensor applications.

Rational Design of Enhanced Molecular Probes for Complex Biological Systems

The use of 3'-O-[5-azidonaphthoyl]-ADP as a photolabel for F1-ATPase is a prime example of a molecular probe. nih.gov This probe was designed to specifically bind to the nucleotide-binding site and then covalently attach upon illumination, allowing researchers to identify the components of that site. nih.gov

The rational design of new probes could involve modifying the this compound structure to enhance its properties:

Incorporation of fluorophores: The naphthyl group itself has fluorescent properties, but these could be enhanced or shifted by adding other functional groups. This would create a dual-purpose probe that can both report its location via fluorescence and then be covalently linked to its target upon photoactivation.

Varying spacer length and rigidity: The naphthyl group provides a rigid spacer. By synthesizing analogs with different linker lengths between the naphthyl ring and the carboxylic acid, the probe's reach and binding specificity could be fine-tuned for different biological targets.

Table 1: Example of a Molecular Probe Application

Probe NameTarget EnzymeMechanism of ActionResult
3'-O-[5-azidonaphthoyl]-ADPF1-ATPaseCompetitive inhibition in the dark; covalent labeling of α and β polypeptides upon UV activation. nih.govTotal inactivation of the enzyme at a covalent occupancy of 2 moles of the probe per mole of enzyme. nih.gov

Sustainable and Scalable Synthetic Routes for this compound Production

Future research in this area would likely focus on:

Greener solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids.

Improved safety: The use of azides can be hazardous. Developing flow chemistry methods could minimize the accumulation of potentially explosive intermediates, making the process safer for scaling up.

Catalytic methods: Exploring new catalytic systems that could improve the efficiency and reduce the waste generated during the synthesis.

Q & A

Q. How can researchers optimize the reaction yield of this compound in photochemical applications?

  • Methodological Answer : Design orthogonal experiments (e.g., Taguchi or factorial designs) to test variables like solvent polarity, light wavelength, and catalyst loading. For example, methanol/water mixtures may enhance azide group stability, while UV-A light (315–400 nm) could improve reaction efficiency. Analyze yield data using ANOVA to identify significant factors .

Q. What strategies resolve contradictory data on the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Contradictions often arise from varying reaction conditions (e.g., Pd catalyst ligands or solvent systems). Replicate experiments with controlled parameters and compare kinetic data (e.g., reaction half-life via UV-Vis spectroscopy). Use density functional theory (DFT) calculations to model electronic effects of substituents on azide reactivity .

Q. How does pH influence the stability and reactivity of this compound in aqueous systems?

  • Methodological Answer : Conduct pH-dependent stability studies (pH 2–12) using buffer solutions. Monitor decomposition via HPLC and correlate with speciation diagrams generated using pKa values. For reactivity, perform kinetic assays under controlled pH to assess nucleophilic azide activity. Note: Acidic conditions may protonate the azide, reducing its reactivity .

Q. What analytical approaches validate the selective functionalization of this compound in complex mixtures?

  • Methodological Answer : Combine LC-MS/MS for targeted analysis of functionalized products and untargeted metabolomics (e.g., high-resolution MS) to detect side products. Use isotopic labeling (e.g., 15N^{15}N-azide) to trace reaction pathways. Statistical tools like principal component analysis (PCA) can differentiate signal noise from significant peaks .

Data Management and Reproducibility

Q. How should researchers document experimental protocols for this compound to ensure reproducibility?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis steps, including exact reagent grades, equipment models, and environmental conditions (humidity, light exposure). Provide raw spectral data in supplementary materials and deposit datasets in repositories like Zenodo with unique DOIs .

Q. What statistical methods are recommended for analyzing dose-response relationships in biological studies involving this compound?

  • Methodological Answer : Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism. Report IC₅₀ values with 95% confidence intervals and assess assay variability via coefficient of variation (CV). Validate findings with bootstrap resampling or Monte Carlo simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.